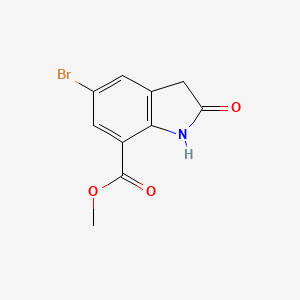

Methyl 5-bromo-2-oxoindoline-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-bromo-2-oxo-1,3-dihydroindole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-15-10(14)7-4-6(11)2-5-3-8(13)12-9(5)7/h2,4H,3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAJCGPGSZBXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1NC(=O)C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646579 | |

| Record name | Methyl 5-bromo-2-oxo-2,3-dihydro-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898747-32-5 | |

| Record name | Methyl 5-bromo-2,3-dihydro-2-oxo-1H-indole-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898747-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-2-oxo-2,3-dihydro-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-bromo-2-oxoindoline-7-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-oxoindoline-7-carboxylate is a halogenated heterocyclic compound featuring the versatile 2-oxoindoline (or oxindole) scaffold. This core structure is a privileged motif in medicinal chemistry, forming the basis of numerous biologically active molecules and approved pharmaceuticals.[1] The strategic placement of a bromine atom at the 5-position and a methyl carboxylate group at the 7-position significantly influences the molecule's electronic properties and provides synthetic handles for further chemical modifications. This guide offers a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, positioning it as a valuable building block in drug discovery and organic synthesis. The oxindole core, in particular, is a cornerstone in the development of kinase inhibitors for oncology.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 898747-32-5 | [3][4][5][6] |

| Molecular Formula | C₁₀H₈BrNO₃ | [3][4][7] |

| Molecular Weight | 270.08 g/mol | [3] |

| Appearance | Solid | [7] |

| Boiling Point (Predicted) | 441.9 ± 45.0 °C | [3] |

| Density (Predicted) | 1.635 ± 0.06 g/cm³ | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Representative data is provided below:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Expected signals would correspond to the aromatic protons, the methylene protons of the oxindole ring, and the methyl ester protons.[8]

-

IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands are expected for the N-H stretch of the lactam, the C=O stretch of the lactam and the ester, and C-H and C=C stretches of the aromatic ring.[8]

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern indicative of the presence of a bromine atom.[8]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for related oxindole derivatives. A common strategy involves the cyclization of a suitably substituted aniline derivative.

A potential precursor for the synthesis is a derivative of methyl 2-aminobenzoate, such as methyl 2-amino-5-bromobenzoate.[9] The synthesis of related 2-oxoindoline-6-carboxylates often involves the reaction of a substituted nitro-aromatic compound with dimethyl malonate, followed by reductive cyclization.[10]

Below is a proposed synthetic workflow:

Caption: Proposed general synthetic workflow for this compound.

Reactivity

The reactivity of this compound is governed by its key functional groups: the oxindole ring system, the bromine substituent, and the methyl ester.

-

N-H Acidity and N-Alkylation: The lactam N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions. This provides a straightforward method for introducing substituents at the 1-position of the oxindole ring.[11][12]

-

Electrophilic Aromatic Substitution: The electron-donating nature of the nitrogen atom activates the aromatic ring towards electrophilic substitution. However, the presence of the electron-withdrawing bromine and carboxylate groups will direct incoming electrophiles.

-

Reactions at the C3 Methylene Group: The methylene group adjacent to the carbonyl (C3) is activated and can undergo various reactions. It can be deprotonated to form an enolate, which can then react with electrophiles. It can also undergo condensation reactions with aldehydes and ketones.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, significantly expanding the chemical diversity of derivatives.

-

Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The resulting carboxylic acid can then be coupled with amines to form amides, a common transformation in the synthesis of biologically active molecules.

Caption: Key reaction sites on this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2-oxoindoline scaffold is a well-established pharmacophore, particularly in the field of oncology. Many small-molecule kinase inhibitors feature this core structure.[2] this compound serves as a valuable intermediate in the synthesis of such compounds.[13][][15]

The bromine atom at the 5-position allows for the introduction of various substituents via cross-coupling reactions, which can be crucial for modulating kinase selectivity and potency. The ester at the 7-position can be converted to an amide, which can participate in hydrogen bonding interactions with the target protein.

While a specific drug synthesized directly from this compound is not prominently featured in the reviewed literature, its structural motifs are present in numerous patented compounds and clinical candidates. Its utility lies in its potential to be elaborated into more complex molecules targeting a variety of protein kinases.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

Hazard Identification

Based on supplier safety data, the compound is associated with the following hazard statements:

-

H315: Causes skin irritation.[16]

-

H319: Causes serious eye irritation.[16]

-

H335: May cause respiratory irritation.[16]

Precautionary Measures

It is recommended to handle this compound in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[16]

Conclusion

This compound is a strategically functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its 2-oxoindoline core is a proven pharmacophore, and the presence of orthogonal synthetic handles in the form of a bromine atom and a methyl ester allows for the generation of diverse chemical libraries. While further studies are needed to fully elucidate its reactivity and to develop optimized synthetic protocols, this compound represents a valuable tool for researchers and scientists engaged in the design and synthesis of novel therapeutic agents, particularly in the area of kinase inhibition.

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. EP1679072B9 - Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthesis of perindopril - Google Patents [patents.google.com]

- 5. 错误页 [amp.chemicalbook.com]

- 6. 898747-32-5|this compound|BLD Pharm [bldpharm.com]

- 7. americanelements.com [americanelements.com]

- 8. This compound(898747-32-5) 1H NMR spectrum [chemicalbook.com]

- 9. METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 12. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 15. Advanced Drug Intermediates | Intermediated Manufacturers and Suppliers in India [bio-synth.in]

- 16. WO2014162319A2 - Oxindole compounds, solvent-free synthesis and use thereof - Google Patents [patents.google.com]

Methyl 5-bromo-2-oxoindoline-7-carboxylate CAS number 898747-32-5

An In-Depth Technical Guide to Methyl 5-bromo-2-oxoindoline-7-carboxylate (CAS 898747-32-5): A Pivotal Intermediate in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 898747-32-5), a highly significant heterocyclic building block in medicinal chemistry. We delve into its fundamental physicochemical properties, outline a representative synthetic pathway, and discuss methods for its analytical characterization. The core of this document is a detailed exploration of its principal application as a key intermediate in the synthesis of Nintedanib, a multi-tyrosine kinase inhibitor. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this compound's role, synthesis, and application in the creation of targeted therapeutics.

Compound Profile and Physicochemical Properties

This compound belongs to the indolinone (or oxindole) class of heterocyclic compounds. The oxindole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in the core of various kinase inhibitors due to its ability to form key hydrogen bonding interactions within ATP-binding sites.[1][2] The strategic placement of the bromine atom at the C5 position and the methyl carboxylate at the C7 position makes this particular derivative a versatile and crucial precursor for complex, biologically active molecules.

Table 1: Chemical Identifiers and Properties

| Parameter | Value | Reference |

|---|---|---|

| CAS Number | 898747-32-5 | [3][4] |

| Molecular Formula | C₁₀H₈BrNO₃ | [4][5] |

| Molecular Weight | 270.08 g/mol | [4][5] |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Predicted Density | 1.635 ± 0.06 g/cm³ | [5] |

| Predicted Boiling Point | 441.9 ± 45.0 °C | [5] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place |[6] |

Table 2: GHS Safety and Handling Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

|---|---|---|---|

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from Sigma-Aldrich.

Synthesis and Purification

This compound is not typically synthesized as a standalone product but rather as a crucial intermediate within a multi-step reaction sequence. Its synthesis is a key milestone in the overall production of Nintedanib.[7][8] While proprietary industrial syntheses may vary, a plausible and commonly referenced academic approach involves the cyclization of a substituted nitrophenyl derivative followed by bromination.

The causality behind this strategy lies in building the core oxindole ring system first from more accessible starting materials. The subsequent bromination at the C5 position is a regioselective electrophilic aromatic substitution, directed by the existing activating and deactivating groups on the benzene ring.

Diagram 1: A representative workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via Bromination

This protocol describes the final bromination step, assuming the precursor, Methyl 2-oxoindoline-7-carboxylate, has been synthesized.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, charge concentrated sulfuric acid (5-10 volumes relative to the substrate). Cool the flask to 0-5 °C in an ice-water bath.

-

Substrate Addition: Slowly add Methyl 2-oxoindoline-7-carboxylate (1.0 eq.) to the cooled sulfuric acid portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution until all solid has dissolved.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) in small portions to the reaction mixture over 30-60 minutes. The choice of NBS is critical as it provides a source of electrophilic bromine (Br⁺) under acidic conditions and is generally safer and easier to handle than liquid bromine.

-

Reaction Monitoring: Maintain the reaction at 0-5 °C and monitor its progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate out of the aqueous solution.

-

Purification: Filter the resulting solid precipitate and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7). The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final product with high purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. While specific, verified spectra for this compound are not widely published in open literature, its expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[9][10]

Table 3: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | - Aromatic Protons: Two singlets or doublets (due to meta-coupling) in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons at C4 and C6.- Methylene Protons: A singlet around δ 3.5-3.6 ppm for the CH₂ group at C3.- NH Proton: A broad singlet in the downfield region (δ 10.0-11.0 ppm) for the amide proton.- Methyl Protons: A sharp singlet around δ 3.8-3.9 ppm for the ester's OCH₃ group. |

| ¹³C NMR | - Carbonyl Carbons: Two signals in the downfield region: C2 lactam carbonyl (δ ~175 ppm) and C7 ester carbonyl (δ ~165 ppm).- Aromatic Carbons: Multiple signals in the aromatic region (δ 110-145 ppm), including the carbon bearing the bromine (C5) which will be shifted relative to its non-brominated analog.- Methylene Carbon: A signal for the C3 CH₂ group (δ ~35-40 ppm).- Methyl Carbon: A signal for the OCH₃ group (δ ~52-55 ppm). |

| FT-IR (KBr) | - N-H Stretch: A broad absorption band around 3200-3300 cm⁻¹.- C=O Stretches: Two distinct, strong absorption bands for the lactam carbonyl (~1710-1730 cm⁻¹) and the ester carbonyl (~1680-1700 cm⁻¹).- C-Br Stretch: A band in the fingerprint region (500-600 cm⁻¹). |

| Mass Spec. (MS) | - Molecular Ion (M⁺): A characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 270 (for ⁸¹Br) and m/z 268 (for ⁷⁹Br). |

Core Application in Drug Discovery: The Synthesis of Nintedanib

The primary and most significant application of this compound is its role as a key building block in the synthesis of Nintedanib.[11][12] Nintedanib is a potent, orally bioavailable, small-molecule inhibitor of multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[12] By blocking these signaling pathways, Nintedanib inhibits angiogenesis and fibroblast proliferation, which are key processes in both tumor growth and the progression of idiopathic pulmonary fibrosis (IPF).[8][12]

Diagram 2: Simplified overview of the signaling pathways inhibited by Nintedanib.

The synthesis of the Nintedanib core involves a crucial condensation reaction between this compound and an appropriate aniline derivative. The bromine at the C5 position is subsequently displaced in a later step, highlighting the compound's role as a versatile intermediate.

Diagram 3: Reaction workflow illustrating the use of the title compound to form the Nintedanib core.

Experimental Protocol: Condensation to form Nintedanib Precursor

-

Reagents: Charge a reaction vessel with this compound (1.0 eq.), the appropriate aniline derivative (1.0-1.2 eq.), and a suitable solvent such as toluene or N,N-Dimethylformamide (DMF).

-

Catalysis: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., triethylamine). The choice of catalyst is crucial for activating the C3 methylene group of the oxindole for nucleophilic attack by the aniline.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction by HPLC. A Dean-Stark apparatus can be used if water is a byproduct to drive the reaction to completion.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly or can be precipitated by adding an anti-solvent (e.g., heptane).

-

Purification: The crude product is filtered, washed with the anti-solvent, and dried. Further purification can be achieved via recrystallization or column chromatography to yield the highly substituted indolinone core, ready for the final steps of the Nintedanib synthesis.

Conclusion

This compound is more than a simple chemical reagent; it is a purpose-built intermediate designed for efficiency and versatility in the complex synthesis of modern pharmaceuticals. Its well-defined structure provides the essential oxindole core, while its functional groups are strategically positioned for subsequent chemical transformations. For researchers and professionals in drug development, a thorough understanding of this compound's properties, synthesis, and reactivity is fundamental to the successful production of life-saving kinase inhibitors like Nintedanib.

References

- 1. cas 601487-96-1|| where to buy 5-Bromo-3-(2-(4-fluorophenyl)-2-oxoethylidene)indolin-2-one [chemenu.com]

- 2. Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. chembk.com [chembk.com]

- 6. 898747-32-5|this compound|BLD Pharm [bldpharm.com]

- 7. Item - An Improved Process for the Synthesis of Nintedanib Esylate - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 8. CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. methyl 5-bromo-1H-indole-6-carboxylate(1227267-28-8) 1H NMR spectrum [chemicalbook.com]

- 11. A synthetic method of Nintedanib and an intermediate of Nintedanib (2016) | Ji Min | 2 Citations [scispace.com]

- 12. Nintedanib synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 5-bromo-2-oxoindoline-7-carboxylate

This guide provides an in-depth exploration of the synthesis and characterization of methyl 5-bromo-2-oxoindoline-7-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The oxoindoline scaffold is a privileged structure found in numerous biologically active molecules, and its targeted functionalization, as seen in this compound, offers a versatile platform for the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven methodologies.

Strategic Approach to Synthesis: Retrosynthetic Analysis

A robust synthetic strategy begins with a logical deconstruction of the target molecule to identify readily available starting materials. The primary disconnection for this compound is the ester linkage, leading back to the corresponding carboxylic acid. This approach is chemically sound, as the esterification of a carboxylic acid is a fundamental and high-yielding transformation in organic synthesis.

The precursor, 5-bromo-2-oxoindoline-7-carboxylic acid, can be envisioned as arising from a substituted aniline through a series of reactions to construct the bicyclic oxoindoline core, followed by regioselective bromination. The choice of this pathway is guided by the commercial availability of precursors and the reliability of the required chemical transformations.

Caption: Retrosynthetic analysis of the target compound.

The Synthetic Pathway: Fischer-Speier Esterification

The final and crucial step in the synthesis is the conversion of 5-bromo-2-oxoindoline-7-carboxylic acid to its methyl ester. The Fischer-Speier esterification is the authoritative and most commonly employed method for this transformation, valued for its simplicity and efficiency.[1][2][3] This acid-catalyzed reaction involves treating the carboxylic acid with an excess of alcohol, in this case, methanol, which also serves as the solvent, to drive the equilibrium towards the product ester.[1][2]

Reaction Mechanism

The mechanism of Fischer esterification is a classic example of nucleophilic acyl substitution and proceeds through several equilibrium steps:[1][2]

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol or water) to yield the final ester product and regenerate the acid catalyst.

Caption: Experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of Fischer esterification.

Materials:

-

5-bromo-2-oxoindoline-7-carboxylic acid (1.0 eq)

-

Methanol (reagent grade, as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~2-5 mol%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-oxoindoline-7-carboxylic acid.

-

Addition of Reagents: Add an excess of methanol to the flask to fully dissolve the starting material. While stirring, carefully add a catalytic amount of concentrated sulfuric acid dropwise.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup - Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water. Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to obtain the pure this compound.

Comprehensive Characterization: A Self-Validating System

Thorough characterization is non-negotiable for verifying the structure, identity, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system, where data from each analysis must be consistent with the proposed structure.

Caption: Workflow for analytical characterization.

Spectroscopic Data

The following table summarizes the key physicochemical properties and the expected spectroscopic data for the title compound.[4][5]

| Property | Value |

| Molecular Formula | C₁₀H₈BrNO₃[5] |

| Molecular Weight | 270.08 g/mol [5] |

| ¹H NMR (DMSO-d₆) | Expected signals: Aromatic protons (2H), CH₂ group (2H), OCH₃ group (3H), NH proton (1H). Specific shifts can be found on spectral databases.[4] |

| ¹³C NMR | Expected signals: Carbonyl carbons (ester and lactam), aromatic carbons, CH₂ carbon, and OCH₃ carbon. |

| Mass Spec (ESI-MS) | m/z: [M+H]⁺ at 270/272 (characteristic 1:1 ratio for Bromine isotope) |

| IR (KBr, cm⁻¹) | Expected peaks: ~3200 (N-H stretch), ~1725 (C=O ester stretch), ~1680 (C=O lactam stretch), ~1600 (aromatic C=C stretch). |

Interpretation of Characterization Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of all proton environments in the correct ratios. The aromatic region will show distinct splitting patterns corresponding to the substituted benzene ring. The singlet for the methyl ester protons and the singlet for the methylene protons of the oxoindoline ring are key identifiers. ¹³C NMR complements this by confirming the number of unique carbon environments, including the two distinct carbonyl carbons.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. A crucial diagnostic feature is the isotopic pattern of bromine: the presence of two major peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺) is definitive proof of a single bromine atom in the structure.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The characteristic stretching frequencies for the N-H bond of the lactam, the C=O bond of the ester, and the C=O bond of the lactam provide clear evidence for the successful synthesis of the target structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. A single sharp peak in the chromatogram indicates a high degree of purity, which is essential for any downstream applications, particularly in drug development.

By integrating the data from these orthogonal techniques, a researcher can confidently confirm the successful synthesis of this compound with a high degree of certainty, fulfilling the principles of scientific integrity and trustworthiness.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. This compound(898747-32-5) 1H NMR [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 5-Bromo-2-Oxoindoline Derivatives: A Focus on the Methyl 7-Carboxylate Scaffold

Abstract

The 2-oxoindoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents. The strategic introduction of a bromine atom at the 5-position and a methyl carboxylate group at the 7-position can significantly modulate the molecule's physicochemical properties and biological profile. This technical guide provides an in-depth exploration of the biological activities of Methyl 5-bromo-2-oxoindoline-7-carboxylate derivatives and structurally related analogues. We will dissect their primary role as potent anticancer agents, focusing on the inhibition of key oncogenic pathways, and touch upon other emerging therapeutic potentials. This document synthesizes data from contemporary research to offer field-proven insights, detailed experimental protocols, and a forward-looking perspective for researchers, medicinal chemists, and drug development professionals.

Introduction: The 2-Oxoindoline Core in Modern Drug Discovery

The indole and oxindole heterocycles are cornerstones of pharmaceutical research, prized for their ability to interact with a wide array of biological targets through hydrogen bonding, hydrophobic effects, and stacking interactions.[1][2] The 2-oxoindoline (or indolin-2-one) substructure is particularly noteworthy, serving as the central pharmacophore in several FDA-approved multi-kinase inhibitors, such as Sunitinib, a cornerstone in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3]

Modifications to this core structure are pivotal for tuning target specificity and potency. The introduction of a halogen, such as bromine, at the 5-position is a common and effective strategy. The bromine atom is lipophilic and can form halogen bonds, often enhancing binding affinity to target proteins and improving the overall pharmacological profile. This guide focuses on derivatives built upon the This compound scaffold, a specific framework with significant therapeutic promise.

Anticancer Activity: A Multi-Pronged Assault on Tumor Proliferation

The most extensively documented biological activity of 5-bromo-2-oxoindoline derivatives is their potent anti-proliferative effect against various human cancer cell lines.[4] The mechanism is often multifaceted, primarily revolving around the inhibition of critical enzymes that drive tumor growth and angiogenesis.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases, enzymes that are frequently overactive in cancer and regulate crucial cellular processes like proliferation, survival, and migration.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several novel 5-bromoindole-2-carboxylic acid derivatives have demonstrated potent inhibitory activity against EGFR.[1][2] Aberrant EGFR signaling is a hallmark of many cancers, including lung, colorectal, and head and neck cancers. By blocking the EGFR tyrosine kinase domain, these compounds disrupt downstream signaling cascades, leading to cell cycle arrest and the induction of programmed cell death (apoptosis).[1][2] The inhibition of EGFR by these compounds has been shown to be effective against lung (A549), liver (HepG2), and breast (MCF-7) cancer cell lines.[1]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is the primary mediator of this process. Certain N'-(5-Bromo-2-oxoindolin-3-ylidene) derivatives have been identified as potent inhibitors of VEGFR-2 kinase.[5][6] For instance, one derivative demonstrated a VEGFR-2 inhibitory concentration (IC₅₀) of 0.33 µM, comparable to the established drug Sorafenib (IC₅₀ = 0.09 µM).[5] By blocking VEGFR-2, these compounds effectively cut off the tumor's blood supply, leading to reduced growth and invasion.

In Vitro Cytotoxicity Data

The anti-proliferative efficacy of these compounds has been quantified across a panel of human cancer cell lines. The data, typically presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), showcases their potency, which in some cases surpasses that of established drugs like Sunitinib.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) | Source |

| 5-bromo-7-azaindolin-2-one (23p) | HepG2 (Liver) | 2.357 | Sunitinib (31.594) | [3] |

| 5-bromo-7-azaindolin-2-one (23p) | A549 (Lung) | 3.012 | Sunitinib (49.036) | [3] |

| 5-bromo-7-azaindolin-2-one (23d) | Skov-3 (Ovarian) | 3.721 | Sunitinib (32.152) | [3] |

| 1-benzyl-5-bromoindolin-2-one (7d) | MCF-7 (Breast) | 2.93 | Doxorubicin (4.30) | [6] |

| 1-benzyl-5-bromoindolin-2-one (7c) | MCF-7 (Breast) | 7.17 | Doxorubicin (4.30) | [6] |

| Imidazo[2,1-b]thiazole-hydrazide (6j) | MCF-7 (Breast) | 8.38 | Sorafenib (7.55) | [5] |

Induction of Apoptosis

Beyond simple growth inhibition, effective anticancer agents should induce programmed cell death. Studies have confirmed that 5-bromo-2-oxoindoline derivatives trigger apoptosis in cancer cells. Treatment with these compounds leads to:

-

Cell Cycle Arrest: Compounds can halt the cell division cycle, often at the G2/M phase, preventing cancer cells from replicating.[5]

-

Modulation of Apoptotic Proteins: They upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[5]

-

Activation of Caspases: These derivatives activate key executioner enzymes of apoptosis, such as caspase-3, caspase-8, and caspase-9.[5][6]

Structure-Activity Relationship (SAR) Insights

Understanding how structural changes affect biological activity is crucial for rational drug design. Studies on 5-bromo-2-oxoindoline derivatives have yielded key SAR insights:

-

Substitution at the 3-Position: The 3-position of the oxindole ring is a critical hotspot for modification. The introduction of a hydrazone linker connecting to another heterocyclic moiety, such as thiazole, is a proven strategy for enhancing potency.[6]

-

Substitution at the 1-Position (Nitrogen): Alkylation or arylation at the N-1 position can significantly influence activity. For example, incorporating a benzyl group can be favorable.[6]

-

Pendant Aromatic Groups: For derivatives containing a terminal aryl ring (e.g., on a thiazole substituent), substitutions on this ring are important. Electron-withdrawing groups like fluoro (F) or chloro (Cl) at the para-position have been shown to dramatically increase anti-proliferative activity against MCF-7 breast cancer cells.[6]

Other Potential Biological Activities

While the primary focus has been on oncology, the versatile indole scaffold suggests potential in other therapeutic areas.

-

Antimicrobial Activity: Indole derivatives incorporating a rhodanine moiety have been reported to possess excellent antibacterial and antifungal activity, in some cases exceeding the potency of standard drugs like ampicillin and streptomycin by 10-50 fold.[7][8] While structurally distinct from the anticancer compounds at the 3-position, these findings highlight the potential of the core indole scaffold as a platform for developing novel anti-infective agents.[7]

-

Anti-inflammatory Activity: The synthesis of certain 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide derivatives has been reported with the explicit purpose of evaluating them as anti-inflammatory agents, suggesting this is a promising avenue for future investigation.[9]

Experimental Methodologies: A Practical Guide

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following are representative methodologies for evaluating the biological activity of these derivatives.

General Synthetic Workflow

The synthesis of these derivatives often follows a modular approach, allowing for diverse structures to be created from common intermediates.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Protocol:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of VEGFR-2.

Principle: The assay measures the phosphorylation of a specific substrate by the kinase in the presence of ATP. Inhibition is detected by a decrease in the phosphorylated product.

Step-by-Step Protocol:

-

Reaction Setup: In a 96-well plate, add the reaction buffer, a specific peptide substrate for VEGFR-2, and the test compound at various concentrations.

-

Enzyme Addition: Add recombinant human VEGFR-2 enzyme to each well and incubate briefly to allow the compound to bind to the enzyme.

-

Initiation: Initiate the kinase reaction by adding a solution containing ATP. Incubate for 30-60 minutes at room temperature.

-

Detection: Stop the reaction and add a detection reagent. Many commercial kits use a luminescence-based system where the amount of remaining ATP is measured. A high signal indicates low kinase activity (i.e., inhibition), as less ATP has been consumed.

-

Measurement: Read the signal (e.g., luminescence) on a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting inhibition versus concentration.

Conclusion and Future Perspectives

Derivatives of the this compound scaffold and its close analogues represent a highly promising class of therapeutic candidates, particularly in oncology. Their ability to potently inhibit key receptor tyrosine kinases like EGFR and VEGFR-2 provides a strong mechanistic basis for their anti-proliferative and anti-angiogenic effects. The modular nature of their synthesis allows for extensive chemical exploration to optimize potency and selectivity.

Future research should focus on:

-

In Vivo Efficacy: Moving the most potent compounds into preclinical animal models of cancer to assess their efficacy, pharmacokinetics, and safety profiles.

-

ADMET Profiling: Conducting comprehensive studies on Absorption, Distribution, Metabolism, Excretion, and Toxicity to identify candidates with drug-like properties.

-

Target Selectivity: Profiling lead compounds against a broader panel of kinases to understand their selectivity and anticipate potential off-target effects.

-

Exploration of Other Therapeutic Areas: Systematically evaluating optimized derivatives for their potential as antimicrobial and anti-inflammatory agents, building on preliminary findings.

The 5-bromo-2-oxoindoline core remains a fertile ground for the discovery of novel therapeutics. The insights and protocols detailed in this guide provide a solid framework for advancing the development of this important class of molecules.

References

- 1. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide [mdpi.com]

Methyl 5-bromo-2-oxoindoline-7-carboxylate as a chemical intermediate

An In-Depth Technical Guide to Methyl 5-bromo-2-oxoindoline-7-carboxylate: A Key Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern drug discovery, the oxindole scaffold stands out as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. Within this important class of compounds, This compound (CAS No. 1007383-18-7) has emerged as a chemical intermediate of significant strategic value. Its importance is not merely academic; it is a critical, high-value building block in the commercial synthesis of Nintedanib, a potent triple angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.

This guide provides a detailed technical overview for researchers and drug development professionals on the synthesis, properties, and core application of this intermediate. We will delve into the causality behind the experimental choices in its synthesis and utilization, offering field-proven insights grounded in established chemical principles. The narrative will focus on its pivotal role in the Nintedanib synthesis, illustrating how its specific functionalities are expertly leveraged to construct a complex, biologically active molecule.

Physicochemical and Spectroscopic Profile

The precise arrangement of functional groups—a nucleophilic nitrogen, an electrophilic ketone, a reactive aryl bromide, and a modifiable methyl ester—makes this intermediate exceptionally versatile. Below is a summary of its key physicochemical properties.

| Property | Value |

| IUPAC Name | Methyl 5-bromo-2-oxo-2,3-dihydro-1H-indole-7-carboxylate |

| CAS Number | 1007383-18-7 |

| Molecular Formula | C₁₀H₈BrNO₃ |

| Molecular Weight | 270.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

Synthesis of the Core Intermediate

The construction of the this compound core is a multi-step process that requires precise control over reaction conditions to achieve high purity and yield. The most common route begins with commercially available 2-amino-3-bromobenzoic acid.

The rationale for this pathway is rooted in building the bicyclic oxindole system efficiently. The initial acylation protects the amine and introduces the necessary carbon framework. The subsequent nitration is directed by the existing substituents, followed by a reductive cyclization which is a classic and robust method for forming the 5-membered ring of the oxindole.

Experimental Protocol: Synthesis of this compound

-

Step 1: Acetylation of 2-amino-3-bromobenzoic acid. 2-amino-3-bromobenzoic acid is treated with acetic anhydride in a suitable solvent like acetic acid. This protects the amine as an acetamide, which is crucial for directing the subsequent nitration step.

-

Step 2: Nitration. The resulting acetamide is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (typically 0-5 °C). The electron-donating, ortho-, para-directing nature of the acetamido group and the meta-directing carboxyl group guide the nitro group to the desired position.

-

Step 3: Esterification. The carboxylic acid is converted to a methyl ester using methanol under acidic conditions (e.g., with sulfuric acid or thionyl chloride). This step is often performed before cyclization to avoid side reactions.

-

Step 4: Reductive Cyclization. The nitro group is reduced, typically using a reducing agent like iron powder in acetic acid or catalytic hydrogenation (e.g., H₂, Pd/C). The nascent amine generated in situ undergoes spontaneous intramolecular cyclization via nucleophilic attack on the adjacent ester group, forming the oxindole ring and yielding the final product.

Synthesis Workflow

Caption: Synthetic pathway to the title intermediate.

Pivotal Application: Synthesis of Nintedanib

The primary and most significant application of this compound is as a cornerstone in the total synthesis of Nintedanib. The intermediate provides the complete, pre-functionalized oxindole core of the final drug molecule. The key transformation is a direct reductive amination reaction.

Mechanism and Strategic Choices

The synthesis leverages the reactivity of the C3-position of the oxindole ring. This position is adjacent to both the aromatic ring and the carbonyl group, making the methylene protons acidic and susceptible to condensation reactions.

-

Condensation: The intermediate is reacted with 4-(methylamino)-N-methyl-2-(4-methylpiperazin-1-yl)benzaldehyde. In the presence of a base (often a secondary amine like piperidine), the oxindole undergoes a Knoevenagel-type condensation with the aldehyde. This forms a key enamine intermediate. The choice of a secondary amine catalyst is critical as it reversibly forms an iminium ion with the aldehyde, activating it for nucleophilic attack by the oxindole.

-

Reduction: The resulting conjugated system is then selectively reduced. This is typically achieved using a hydride reducing agent like sodium borohydride or sodium cyanoborohydride. The reduction of the exocyclic double bond yields the final Nintedanib molecule. This two-step, one-pot process is highly efficient and stereoselective.

Experimental Protocol: Nintedanib Synthesis via Reductive Amination

-

Reaction Setup: To a solution of this compound and 4-(methylamino)-N-methyl-2-(4-methylpiperazin-1-yl)benzaldehyde in a suitable solvent (e.g., ethanol or isopropanol), a catalytic amount of piperidine is added.

-

Condensation: The mixture is heated to reflux (typically 60-80 °C) for several hours to drive the condensation reaction to completion. The progress is monitored by TLC or LC-MS.

-

Reduction: After cooling the reaction mixture, a reducing agent (e.g., sodium borohydride) is added portion-wise at a controlled temperature (e.g., 0-10 °C) to reduce the intermediate double bond.

-

Work-up and Isolation: The reaction is quenched with water, and the product is extracted into an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield Nintedanib.

Nintedanib Synthesis Workflow

The Strategic Utility of Methyl 5-bromo-2-oxoindoline-7-carboxylate in Contemporary Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxoindoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology. This technical guide focuses on a specific, highly functionalized analog, Methyl 5-bromo-2-oxoindoline-7-carboxylate, exploring its synthetic accessibility, strategic derivatization, and potential as a precursor to novel bioactive molecules. While direct biological data on derivatives of this specific ester is emerging, we will draw upon closely related analogs, particularly 5-bromo-7-azaindolin-2-one derivatives, to illuminate the structure-activity relationships (SAR) and mechanistic principles that guide the design of potent kinase inhibitors and anticancer agents. This guide provides a comprehensive overview of the synthetic routes, key chemical transformations, and the biological rationale for the exploration of this compound class, offering both foundational knowledge and actionable insights for drug development professionals.

Introduction: The 2-Oxoindoline Scaffold in Oncology

The 2-oxoindoline moiety is a cornerstone in the design of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[1] Kinases are pivotal enzymes in cellular signaling pathways that, when dysregulated, can drive cancer cell proliferation, survival, and metastasis. The 2-oxoindoline scaffold serves as an effective "hinge-binder," capable of forming critical hydrogen bonds with the ATP-binding pocket of various kinases, thereby blocking their activity.[2]

A prime example of the clinical success of this scaffold is Sunitinib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3] The core structure of Sunitinib features a 3-substituted oxindole. Structural modifications, particularly at the 3- and 5-positions of the indolin-2-one ring, have been a fertile ground for the development of new anticancer agents with improved potency and selectivity.[3]

This compound emerges as a particularly interesting starting material for several reasons:

-

The 5-bromo substituent: This halogen atom provides a handle for further diversification through cross-coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl groups. Bromine's electronic properties can also enhance binding affinity and modulate the pharmacokinetic profile of the molecule.

-

The 7-carboxylate group: This ester functionality offers a site for the introduction of various side chains, often crucial for targeting specific regions of the kinase active site or for improving solubility and cell permeability. The ester can be readily converted to amides, which are key functional groups in many kinase inhibitors, participating in additional hydrogen bonding interactions.

-

The 2-oxoindoline core: This fundamental unit provides the essential pharmacophore for kinase hinge region binding.

This guide will delve into the synthetic strategies to access and derivatize this core, the biological rationale for these modifications, and the potential therapeutic applications of the resulting analogs.

Synthesis of the Core Scaffold and its Analogs

While a specific, peer-reviewed synthesis for this compound is not extensively detailed in the current literature, its availability from commercial suppliers indicates established synthetic routes.[4] The synthesis of the closely related 5-bromo-7-azaindolin-2-one provides a strong model for the likely synthetic strategy. This typically involves a multi-step sequence starting from a substituted aniline or pyridine derivative, followed by cyclization to form the oxindole ring system.

A general retrosynthetic analysis suggests that the core could be constructed from a suitably substituted bromo-nitro-toluic acid derivative, which would then undergo reductive cyclization.

General Synthetic Workflow

The synthesis of 2-oxoindoline derivatives often follows a convergent approach where the core scaffold is first assembled and then elaborated. A plausible synthetic pathway is visualized below:

Caption: General synthetic workflow for the preparation and derivatization of this compound.

Derivatization Strategies and Structure-Activity Relationship (SAR)

The true value of this compound lies in its potential for derivatization at two key positions: the 7-carboxylate and the 5-bromo substituent.

Amide Formation at the 7-Position

The conversion of the 7-carboxylate to a diverse library of amides is a primary strategy for exploring the SAR of this scaffold. The choice of the amine coupling partner is critical and is often guided by the desire to introduce functionalities that can interact with specific amino acid residues in the target kinase's active site or to modulate physicochemical properties.

A study on 5-bromo-7-azaindolin-2-one derivatives provides a compelling case study.[3] In this work, a series of amides were synthesized by coupling the corresponding carboxylic acid with various amines. The resulting compounds were evaluated for their in vitro antitumor activity against a panel of cancer cell lines.

Experimental Protocol: Amide Coupling (General Procedure) [3]

-

Activation of the Carboxylic Acid: To a solution of the 2-oxoindoline-7-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF), add a coupling agent such as HATU or EDC (1.1-1.5 equivalents) and an amine base (e.g., DIPEA, 2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: Add the desired amine (1.1-1.5 equivalents) to the activated carboxylic acid solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

The rationale behind choosing specific amines for the amide coupling is often to introduce moieties that can improve potency, selectivity, or pharmacokinetic properties. For instance, the introduction of basic amine groups, such as piperidine or piperazine, can enhance aqueous solubility and provide opportunities for salt formation.

Cross-Coupling at the 5-Position

The 5-bromo substituent is a versatile handle for introducing aryl, heteroaryl, or vinyl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the exploration of a different region of the chemical space and can significantly impact the compound's biological activity and target profile.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

-

Reaction Setup: In a reaction vessel, combine the this compound or its amide derivative (1 equivalent), a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05-0.1 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

Reaction: Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 4-24 hours.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.

Biological Activity and Therapeutic Potential

While specific biological data for derivatives of this compound is not yet widely published, the extensive research on related 2-oxoindoline analogs allows for strong inferences about their potential as anticancer agents.

Anticancer Activity of 5-Bromo-7-azaindolin-2-one Derivatives

A study on a series of 5-bromo-7-azaindolin-2-one derivatives bearing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety at the 3-position demonstrated significant in vitro antitumor activity.[3] Several of these compounds exhibited broad-spectrum potency against a panel of human cancer cell lines, with some analogs showing significantly greater potency than the approved drug Sunitinib.[3]

| Compound | HepG2 (IC₅₀, µM) | A549 (IC₅₀, µM) | Skov-3 (IC₅₀, µM) |

| Sunitinib | 31.594 | 49.036 | - |

| Analog 23p | 2.357 | 3.012 | - |

| Analog 23c | - | 3.103 | - |

| Analog 23d | - | - | 3.721 |

| Data adapted from reference[3]. |

These results highlight the potential of the 5-bromo-2-oxoindoline scaffold in generating potent anticancer agents. The variations in the side chains of the carboxamide at the 7-position (in the case of the core topic) would be expected to similarly influence the potency and selectivity of the resulting compounds.

Mechanism of Action: Kinase Inhibition

The primary mechanism of action for many 2-oxoindoline-based anticancer agents is the inhibition of protein kinases. The 7-azaindole scaffold, a close relative of the indole core, is recognized as an excellent "hinge-binding" motif, capable of forming two hydrogen bonds with the kinase hinge region.[2] It is highly probable that derivatives of this compound would also function as kinase inhibitors.

The specific kinases targeted would depend on the nature of the substituents at the 3-, 5-, and 7-positions. For example, different side chains can confer selectivity for receptor tyrosine kinases like VEGFR and PDGFR, or for intracellular kinases such as Raf and Src.

Caption: Proposed mechanism of action for 2-oxoindoline-based kinase inhibitors.

Future Directions and Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel, biologically active compounds. The strategic placement of a bromo group and a carboxylate ester provides two orthogonal handles for derivatization, enabling a thorough exploration of the chemical space around the privileged 2-oxoindoline scaffold.

Future research should focus on:

-

Systematic Derivatization: The synthesis and biological evaluation of a comprehensive library of amides at the 7-position and cross-coupled products at the 5-position.

-

Target Identification: Elucidating the specific kinase targets of the most potent analogs through enzymatic assays and proteomic profiling.

-

In Vivo Evaluation: Advancing the most promising compounds into preclinical animal models of cancer to assess their efficacy, pharmacokinetics, and safety.

-

Structural Biology: Obtaining co-crystal structures of lead compounds bound to their target kinases to rationalize the observed SAR and guide further optimization.

References

- 1. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Methyl 5-bromo-2-oxoindoline-7-carboxylate Derivatives

Introduction: The Privileged Scaffold of 2-Oxoindoline in Kinase Inhibition

The 2-oxoindole, or indolin-2-one, core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets.[1] This guide focuses on a specific class of these compounds: Methyl 5-bromo-2-oxoindoline-7-carboxylate derivatives. These small molecules have emerged as potent and selective inhibitors of key protein kinases, placing them at the forefront of research in anti-cancer drug development. Their mechanism of action is primarily centered on the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of receptor tyrosine kinases (RTKs), thereby modulating critical cellular signaling pathways involved in tumorigenesis and angiogenesis.

The strategic placement of a bromine atom at the C5 position and a methyl carboxylate group at the C7 position of the 2-oxoindole core is a deliberate design choice rooted in established structure-activity relationships (SAR). The C5-halogen substitution is a common feature in potent kinase inhibitors, facilitating crucial hydrophobic interactions within the ATP-binding pocket.[2] This guide will provide a comprehensive exploration of the molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate the mechanism of action of these promising therapeutic candidates.

Core Mechanism of Action: Multi-Targeted Receptor Tyrosine Kinase Inhibition

This compound derivatives function predominantly as multi-targeted inhibitors of several key receptor tyrosine kinases (RTKs) that are pivotal in cancer progression. These include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), and Fibroblast Growth Factor Receptors (FGFRs).[3][4][5] By simultaneously blocking these signaling pathways, these derivatives can exert a multifaceted anti-tumor effect, targeting both cancer cell proliferation and the tumor microenvironment.

The fundamental mechanism involves the inhibitor molecule occupying the ATP-binding site within the kinase domain of the receptor. This competitive inhibition prevents the phosphorylation of the kinase and subsequent activation of downstream signaling cascades. Molecular docking studies have revealed that the 2-oxoindole scaffold establishes key hydrogen bond interactions with the hinge region of the kinase domain, a critical feature for potent inhibitory activity. The C5-bromo substituent further enhances binding affinity by engaging in hydrophobic interactions within a specific pocket of the ATP-binding site.[2]

Key Kinase Targets and Their Biological Significance

| Kinase Target | Biological Role in Cancer |

| VEGFR-2 | A primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] |

| PDGFRα/β | Involved in tumor cell proliferation, survival, and migration, as well as the recruitment of pericytes to stabilize newly formed blood vessels.[3][4] |

| FGFRs | Regulate cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers, contributing to tumor growth and resistance to therapy.[5][6] |

| Other potential targets | Some derivatives have also shown inhibitory activity against other kinases such as EGFR, RET, and KIT, suggesting a broader spectrum of action depending on the specific substitutions on the oxoindole core.[7][8] |

Visualizing the Kinase Inhibition Signaling Pathway

The following diagram illustrates the central mechanism of action, where the this compound derivative blocks the ATP-binding site of receptor tyrosine kinases, thereby inhibiting downstream signaling.

References

- 1. Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 3. New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Developing FGFR inhibitors as potential anti-cancer agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 5-bromo-2-oxoindoline-7-carboxylate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 5-bromo-2-oxoindoline-7-carboxylate, a key intermediate in the synthesis of various biologically active compounds. Tailored for researchers, scientists, and professionals in drug development, this document offers not only spectral data but also the underlying principles and experimental methodologies essential for its unambiguous identification and quality control.

Introduction

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its distinct functional groups—a lactam, an aromatic ring, a bromine substituent, and a methyl ester—gives rise to a unique spectroscopic fingerprint. Understanding the contribution of each component is key to interpreting the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | NH (Lactam) |

| ~7.8 | Doublet | 1H | Ar-H (H4) |

| ~7.6 | Doublet | 1H | Ar-H (H6) |

| ~3.8 | Singlet | 3H | -OCH₃ (Ester) |

| ~3.6 | Singlet | 2H | -CH₂ - (C3) |

Interpretation and Rationale:

-

NH Proton: The lactam NH proton is expected to appear as a broad singlet at a downfield chemical shift (~10.5 ppm) due to its acidic nature and potential for hydrogen bonding with the DMSO solvent.

-

Aromatic Protons: The two aromatic protons on the benzene ring are in different chemical environments. The proton at position 4 (H4) is deshielded by the adjacent carbonyl group of the ester, while the proton at position 6 (H6) is influenced by the bromine atom. They are expected to appear as doublets due to coupling with each other.

-

Methyl Ester Protons: The three protons of the methyl ester group will give rise to a sharp singlet at approximately 3.8 ppm, a characteristic region for such functional groups.

-

Methylene Protons: The two protons at the C3 position of the oxindole ring are diastereotopic and would ideally appear as a pair of doublets. However, they often appear as a singlet in aprotic solvents if the rate of conformational exchange is rapid on the NMR timescale.

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent peaks in the spectrum.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

-

Data Acquisition:

-

Tune and match the probe for ¹H frequency.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

¹³C NMR (Carbon-13) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C =O (Lactam) |

| ~165 | C =O (Ester) |

| ~142 | Ar-C (C7a) |

| ~135 | Ar-C (C6) |

| ~130 | Ar-C (C4) |

| ~128 | Ar-C (C3a) |

| ~115 | Ar-C -Br (C5) |

| ~110 | Ar-C (C7) |

| ~52 | -OC H₃ (Ester) |

| ~35 | -C H₂- (C3) |

Interpretation and Rationale:

-

Carbonyl Carbons: Two distinct carbonyl signals are expected in the downfield region of the spectrum. The lactam carbonyl (~175 ppm) typically resonates at a lower field than the ester carbonyl (~165 ppm).[4]

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon attached to the bromine atom (C5) will be shielded, while the carbons adjacent to the nitrogen and carbonyl groups will be deshielded.

-

Aliphatic Carbons: The methyl carbon of the ester will appear around 52 ppm, and the methylene carbon at C3 will be observed at approximately 35 ppm.

Experimental Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 500 MHz NMR spectrometer with a broadband probe tuned to the ¹³C frequency (125 MHz).

-

Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Set a wider spectral width (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the DMSO-d₆ solvent peak (δ 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch (Lactam) |

| ~1730 | Strong, Sharp | C=O Stretch (Ester) |

| ~1680 | Strong, Sharp | C=O Stretch (Lactam) |

| ~1600, ~1470 | Medium | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~800 | Strong | C-Br Stretch |

Interpretation and Rationale:

-

N-H Stretch: The N-H stretch of the lactam will appear as a broad band around 3200 cm⁻¹ due to hydrogen bonding in the solid state.

-

C=O Stretches: Two distinct carbonyl absorptions are expected. The ester carbonyl will absorb at a higher frequency (~1730 cm⁻¹) than the lactam carbonyl (~1680 cm⁻¹).[5] The lower frequency of the lactam is due to resonance delocalization of the nitrogen lone pair.

-

Aromatic C=C Stretches: The stretching vibrations of the aromatic ring typically appear as a pair of bands in the 1600-1470 cm⁻¹ region.

-

C-O Stretch: The C-O stretch of the ester group will be a strong band around 1250 cm⁻¹.

-

C-Br Stretch: The C-Br stretch is expected to be a strong band in the fingerprint region, typically around 800 cm⁻¹.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The data is typically collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 271/269 | Molecular Ion ([M]⁺) |

| 240/238 | [M - OCH₃]⁺ |

| 212/210 | [M - COOCH₃]⁺ |

| 184/182 | [M - COOCH₃ - CO]⁺ |

Interpretation and Rationale:

-

Molecular Ion: Due to the presence of a bromine atom, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[6] The molecular weight of C₁₀H₈⁷⁹BrNO₃ is 268.97, and for C₁₀H₈⁸¹BrNO₃ is 270.97. Thus, the molecular ion peaks will be at m/z 269 and 271.

-

Fragmentation:

-

Loss of the methoxy radical (-OCH₃) from the ester group would result in a fragment at m/z 238/240.

-

Loss of the entire methoxycarbonyl radical (-COOCH₃) would lead to a fragment at m/z 210/212.

-

Subsequent loss of carbon monoxide (CO) from the lactam ring is a common fragmentation pathway for oxindoles, resulting in a fragment at m/z 182/184.[7]

-

Experimental Protocol for Mass Spectrometry Data Acquisition (EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Detection: Detect the ions using an electron multiplier or other suitable detector.